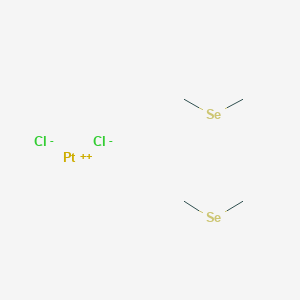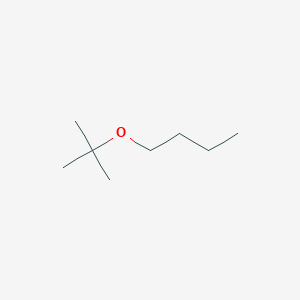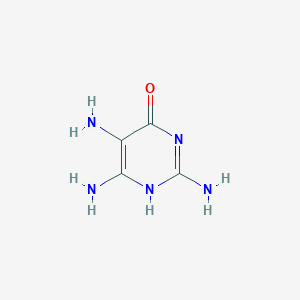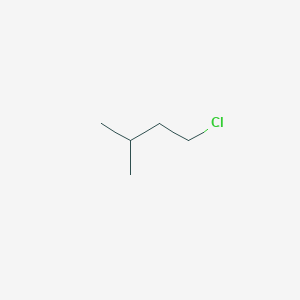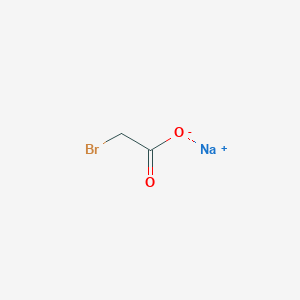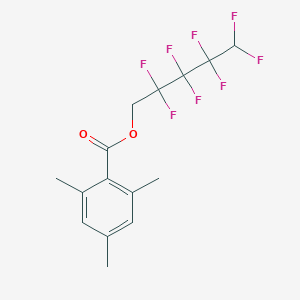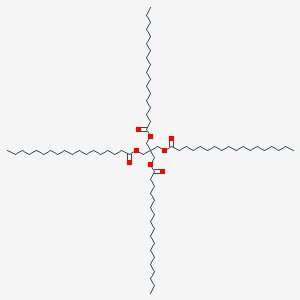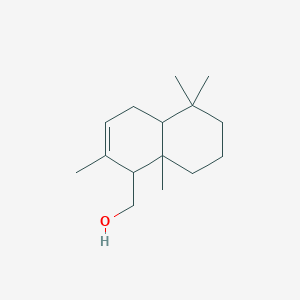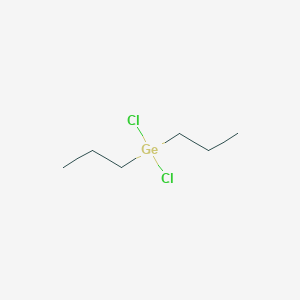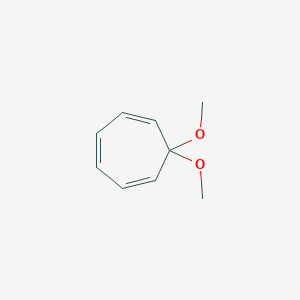
7,7-Dimethoxycyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethoxycyclohepta-1,3,5-triene, also known as DMCT, is a cyclic molecule that has gained interest in scientific research due to its unique properties. DMCT is a conjugated system that has been studied for its potential use in various applications, including as a fluorescent probe for biological imaging, as well as in the development of new materials and pharmaceuticals. In
Mécanisme D'action
The mechanism of action of 7,7-Dimethoxycyclohepta-1,3,5-triene is not fully understood, but it is believed to involve the formation of a charge transfer complex between the 7,7-Dimethoxycyclohepta-1,3,5-triene molecule and other molecules or ions. This charge transfer results in the emission of fluorescence, which can be detected and measured.
Effets Biochimiques Et Physiologiques
7,7-Dimethoxycyclohepta-1,3,5-triene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of 7,7-Dimethoxycyclohepta-1,3,5-triene on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,7-Dimethoxycyclohepta-1,3,5-triene in lab experiments is its high quantum yield and long fluorescence lifetime, which make it an ideal candidate for use in fluorescence microscopy and imaging. However, 7,7-Dimethoxycyclohepta-1,3,5-triene has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 7,7-Dimethoxycyclohepta-1,3,5-triene. One area of research is the development of new methods for synthesizing 7,7-Dimethoxycyclohepta-1,3,5-triene that are more efficient and cost-effective. Another area of research is the investigation of the potential use of 7,7-Dimethoxycyclohepta-1,3,5-triene in the development of new pharmaceuticals and materials. Additionally, further research is needed to fully understand the mechanism of action of 7,7-Dimethoxycyclohepta-1,3,5-triene and its potential effects on biological systems.
Méthodes De Synthèse
The synthesis of 7,7-Dimethoxycyclohepta-1,3,5-triene involves a series of chemical reactions that result in the formation of the cyclic molecule. One method for synthesizing 7,7-Dimethoxycyclohepta-1,3,5-triene involves the condensation of 2,4-pentanedione with 2,4-hexanedione in the presence of a base catalyst. The resulting product is then treated with methanol and hydrochloric acid to produce 7,7-Dimethoxycyclohepta-1,3,5-triene. Another method involves the reaction of 2,4-pentanedione with a substituted phenol in the presence of a Lewis acid catalyst, followed by methylation and deprotection to yield 7,7-Dimethoxycyclohepta-1,3,5-triene.
Applications De Recherche Scientifique
7,7-Dimethoxycyclohepta-1,3,5-triene has been studied for its potential use in various scientific research applications, including as a fluorescent probe for biological imaging. 7,7-Dimethoxycyclohepta-1,3,5-triene has been shown to have a high quantum yield and a long fluorescence lifetime, making it an ideal candidate for use in fluorescence microscopy and imaging. 7,7-Dimethoxycyclohepta-1,3,5-triene has also been investigated for its potential use in the development of new materials, such as organic semiconductors and polymers.
Propriétés
Numéro CAS |
18207-24-4 |
|---|---|
Nom du produit |
7,7-Dimethoxycyclohepta-1,3,5-triene |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
7,7-dimethoxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H12O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3-8H,1-2H3 |
Clé InChI |
YSZALVJSNROESF-UHFFFAOYSA-N |
SMILES |
COC1(C=CC=CC=C1)OC |
SMILES canonique |
COC1(C=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



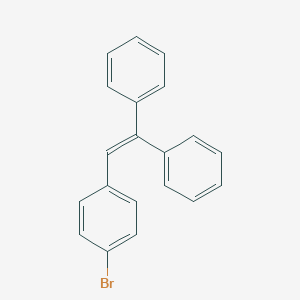
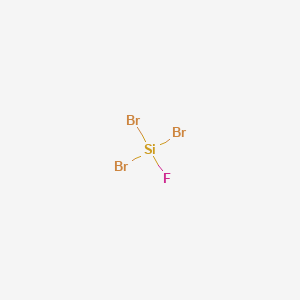
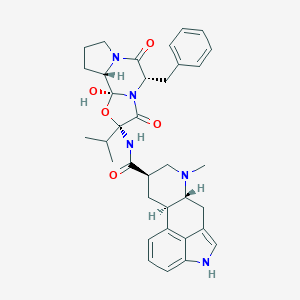
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
